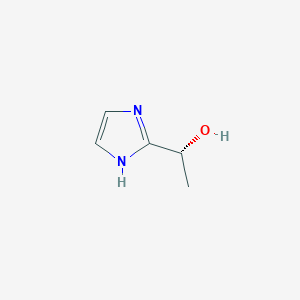
(R)-1-(1H-Imidazol-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(1H-imidazol-2-yl)ethan-1-ol is a chiral compound featuring an imidazole ring attached to an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(1H-imidazol-2-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the imidazole ring, which can be achieved through the Debus-Radziszewski imidazole synthesis.
Chiral Center Introduction: The chiral center is introduced via asymmetric synthesis, often using chiral catalysts or chiral auxiliaries to ensure the desired (1R) configuration.
Ethanol Moiety Addition: The ethanol moiety is introduced through nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile attacking an appropriate electrophile, such as an epoxide or a halohydrin.
Industrial Production Methods
Industrial production of (1R)-1-(1H-imidazol-2-yl)ethan-1-ol may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes:
Catalysis: Utilizing efficient catalysts to enhance reaction rates.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(1H-imidazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Imidazole-2-carboxylic acid.
Reduction: Imidazoline derivatives.
Substitution: Imidazole-2-yl ethyl esters or ethers.
Scientific Research Applications
(1R)-1-(1H-imidazol-2-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antifungal properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1R)-1-(1H-imidazol-2-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, modulating the activity of the target protein. This interaction can lead to inhibition or activation of enzymatic pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(1H-imidazol-2-yl)ethan-1-ol: The enantiomer of the compound, differing in the configuration of the chiral center.
Imidazole-2-carboxylic acid: A derivative where the ethanol moiety is replaced by a carboxylic acid group.
Imidazole-2-ylmethanol: A similar compound with a methanol moiety instead of ethanol.
Uniqueness
(1R)-1-(1H-imidazol-2-yl)ethan-1-ol is unique due to its specific (1R) configuration, which can result in different biological activities compared to its (1S) enantiomer. The presence of the ethanol moiety also provides distinct chemical reactivity and potential for derivatization.
Properties
Molecular Formula |
C5H8N2O |
|---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
(1R)-1-(1H-imidazol-2-yl)ethanol |
InChI |
InChI=1S/C5H8N2O/c1-4(8)5-6-2-3-7-5/h2-4,8H,1H3,(H,6,7)/t4-/m1/s1 |
InChI Key |
SQFWQHCKCDSOJK-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C1=NC=CN1)O |
Canonical SMILES |
CC(C1=NC=CN1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















